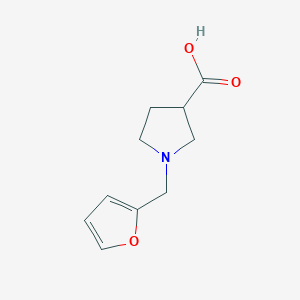

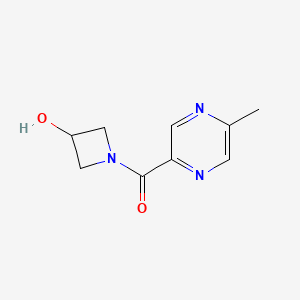

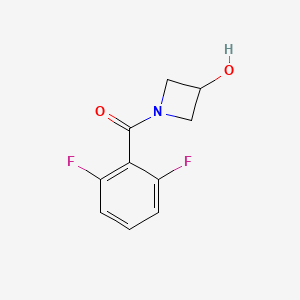

![molecular formula C12H17NO2 B1468787 N-[(4-methoxyphenyl)methyl]oxolan-3-amine CAS No. 1341464-58-1](/img/structure/B1468787.png)

N-[(4-methoxyphenyl)methyl]oxolan-3-amine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to “N-[(4-methoxyphenyl)methyl]oxolan-3-amine” has been studied. For instance, reactions of (4-methoxyphenyl)amine and its trimethylsilyl derivative with organosilicon isocyanates and phenylisocyanate have been explored .Physical And Chemical Properties Analysis

“N-[(4-methoxyphenyl)methyl]oxolan-3-amine” is a liquid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and density are not well-documented.Wissenschaftliche Forschungsanwendungen

Synthesis of Thiosemicarbazone Derivatives

This compound is utilized in the synthesis of thiosemicarbazone derivatives. These derivatives, when complexed with metals like ruthenium, have been studied for their cytotoxic properties . The reaction involves the condensation of N-(4-Methoxybenzyl) thiosemicarbazide with various aldehydes to form thiosemicarbazones, which are then coordinated with ruthenium centers to form chelate rings. This application is significant in the development of new anticancer agents.

Organometallic Chemistry

In organometallic chemistry, the compound serves as a ligand precursor. It forms complexes with transition metals, which are important for understanding the structure and reactivity of metal-centered compounds . These complexes can be analyzed using techniques like X-ray crystallography and NMR spectroscopy, contributing to the field of coordination chemistry.

Luminescent Dye Synthesis

N-(4-Methoxybenzyl)tetrahydrofuran-3-amine is a key starting material in the synthesis of luminescent dyes . The process involves the condensation with aromatic aldehydes followed by reduction to form secondary amines. These compounds exhibit fluorescence and are potential candidates for applications in dye-sensitized solar cells and organic light-emitting diodes (OLEDs).

Development of Emissive Benzanthrone Dyes

The compound is instrumental in creating new emissive benzanthrone dyes. These dyes have applications in the design of electro-optic displays and as fluorescent markers in biological research . The synthesis pathway includes the coupling of aminobenzanthrone with anisaldehyde and subsequent reduction, leading to derivatives with promising luminescent properties.

Cytotoxicity Studies

It is used in cytotoxicity studies to evaluate the potential of new drug candidates. The synthesized ruthenium complexes containing N-(4-Methoxybenzyl)tetrahydrofuran-3-amine derivatives are tested against various cancer cell lines to assess their efficacy in inhibiting cell growth . This research is crucial for the discovery of novel chemotherapeutic agents.

Electrochemical Analysis

The electrochemical behavior of the ligands and their metal complexes can be studied through cyclic voltammetry . This application is important for the development of electroactive materials for sensors, batteries, and other electronic devices.

Wirkmechanismus

Target of Action

Related compounds with a tetrahydrofuran cyclic urea ring system have been reported to act as androgen receptor antagonists . The androgen receptor plays a crucial role in the development and progression of prostate cancer .

Biochemical Pathways

Androgen receptor antagonists generally disrupt the normal function of androgen receptors, thereby inhibiting the growth of prostate cancer cells .

Result of Action

Based on the action of similar compounds, it can be inferred that it may inhibit the growth of prostate cancer cells by antagonizing the androgen receptor .

Eigenschaften

IUPAC Name |

N-[(4-methoxyphenyl)methyl]oxolan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-14-12-4-2-10(3-5-12)8-13-11-6-7-15-9-11/h2-5,11,13H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTVVJOKMMXFIHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC2CCOC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(4-methoxyphenyl)methyl]oxolan-3-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

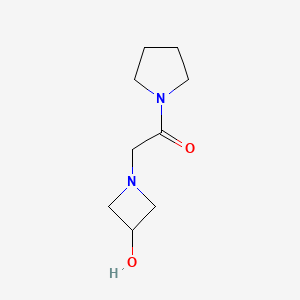

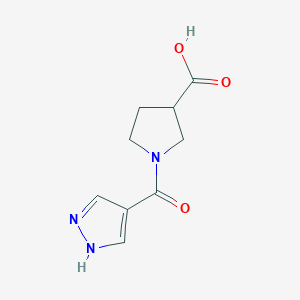

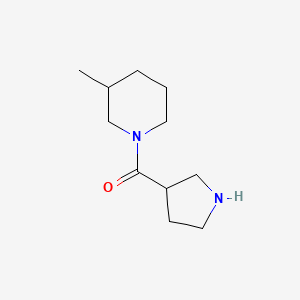

![1-[(2-Chlorophenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468709.png)

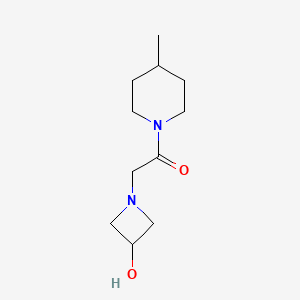

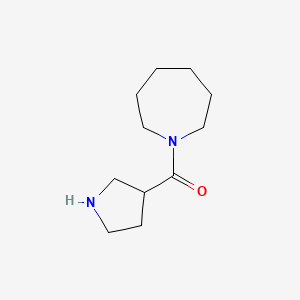

![(2-Methoxyethyl)[(4-phenylpiperidin-4-yl)methyl]amine](/img/structure/B1468724.png)

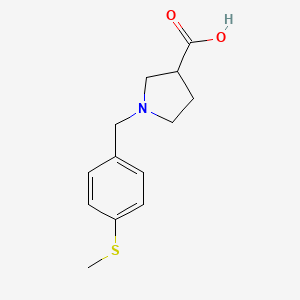

![1-{[(Butan-2-yl)carbamoyl]methyl}pyrrolidine-3-carboxylic acid](/img/structure/B1468727.png)